4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
Overview
Description
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Mechanism of Action
Target of Action
The primary target of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is amines . This compound is used as a protecting group in organic synthesis, particularly in the synthesis of peptides . The compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by forming a protective group . This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base . The protective group shields the amines from unwanted reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It forms a protective group around amines, preventing them from reacting with other compounds during the synthesis process . This allows for the successful production of peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptides . By protecting amines from unwanted reactions, the compound allows for the controlled assembly of peptides .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions . The presence of a base, such as sodium hydroxide, is also necessary for the compound to form a protective group around amines . Furthermore, the compound’s efficacy can be affected by the presence of other compounds in the reaction mixture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid typically involves the reaction of an appropriate oxazepane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative, which can be further functionalized for various applications .
Scientific Research Applications
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-L-phenylalanine: Another Boc-protected amino acid used in peptide synthesis.
tert-Butoxycarbonyl-L-lysine: Similar in structure and used for protecting lysine residues in peptide synthesis.
tert-Butoxycarbonyl-L-alanine: Used for protecting alanine residues in peptide synthesis.
Uniqueness
4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is unique due to its oxazepane ring structure, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGITYLFOIAYYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141669-61-5 | |
Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid described in the research paper?
A1: The research presents a novel synthetic route for (2R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, a seven-membered lactam, starting from methyl (2R)-glycidate. The key innovation lies in the use of lipase-catalyzed regioselective lactamization to create the seven-membered ring structure []. This enzymatic approach offers advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis methods. Furthermore, the researchers employed SpinChem rotating flow cell technology, simplifying the process and allowing for enzyme recycling, which is beneficial for large-scale applications.
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